3',4'-Dichloro-5'-methylacetophenone
Overview
Description
3’,4’-Dichloro-5’-methylacetophenone is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.06 g/mol. This compound has found applications in various scientific and industrial fields, including organic synthesis, analytical chemistry, and pharmacology.
Preparation Methods
The synthesis of 3’,4’-Dichloro-5’-methylacetophenone can be achieved through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with acetone under basic or acidic conditions to form the desired product . This reaction can be catalyzed by various agents such as NaOH, Ba(OH)2, or BF3.OEt2 . Industrial production methods often utilize microwave-assisted reactions to increase yield and reduce reaction times .
Chemical Reactions Analysis
3’,4’-Dichloro-5’-methylacetophenone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3’,4’-Dichloro-5’-methylacetophenone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 3’,4’-Dichloro-5’-methylacetophenone exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3’,4’-Dichloro-5’-methylacetophenone can be compared with other similar compounds such as:
3’,4’-Dichloroacetophenone: Lacks the methyl group, which may affect its reactivity and applications.
5’-Methylacetophenone: Lacks the chlorine atoms, resulting in different chemical properties and uses.
4’-Chloro-3’-methylacetophenone: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of 3’,4’-Dichloro-5’-methylacetophenone in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dichloro-5-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-7(6(2)12)4-8(10)9(5)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNNUBRUWLLIFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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